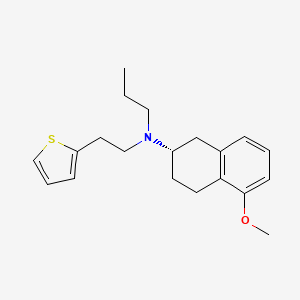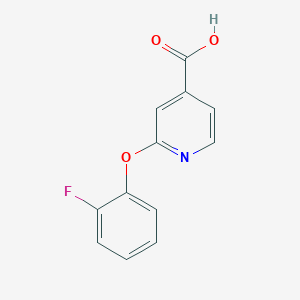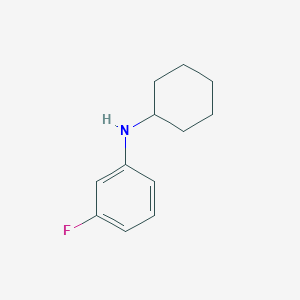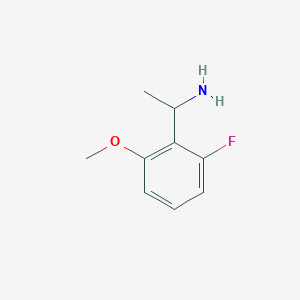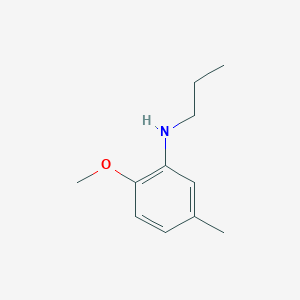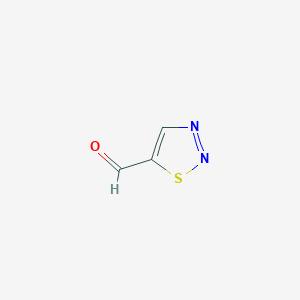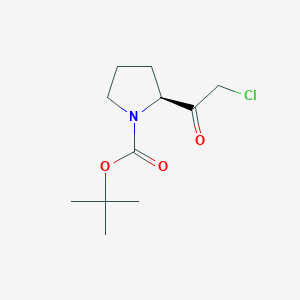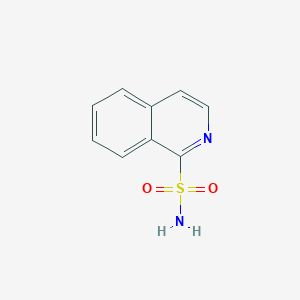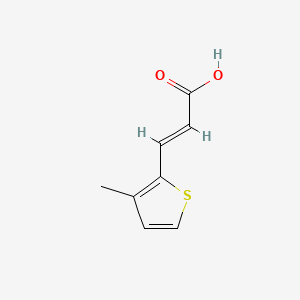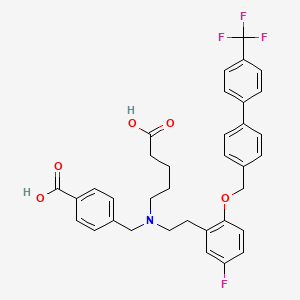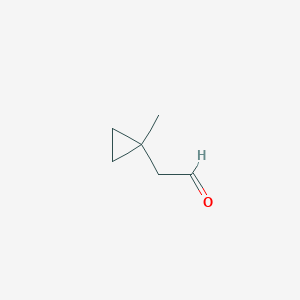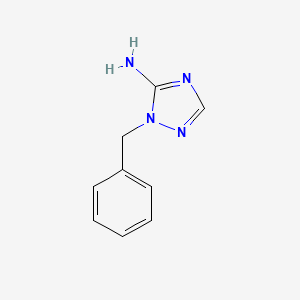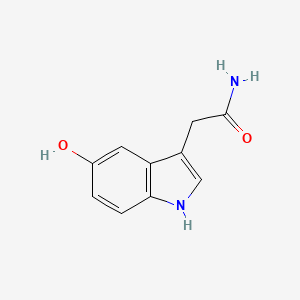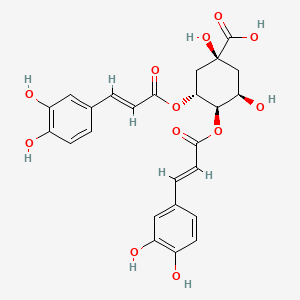
Isochlorogenic acid b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Isochlorogenic acid b can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources such as Lonicera japonica (honeysuckle) using solvents like ethanol or methanol . The extract is then subjected to purification processes, including macroporous resin adsorption and preparative chromatography, to obtain high-purity this compound .
化学反应分析
Types of Reactions
Isochlorogenic acid b undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Esterification: It can form esters with other acids.
Hydrolysis: Hydrolysis can break it down into quinic acid and caffeic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Simpler phenolic compounds.
Esterification: Various esters.
Hydrolysis: Quinic acid and caffeic acid.
科学研究应用
Chemistry: Used as a chemical marker for quality control in traditional Chinese medicine.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its neuroprotective, hepatoprotective, and cardiovascular protective effects.
Industry: Utilized in the development of nutraceuticals and cosmetic products due to its bioactive properties.
作用机制
Isochlorogenic acid b exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.
Neuroprotective Effects: It protects neurons from damage by reducing oxidative stress and inflammation.
Hepatoprotective Effects: It prevents liver damage by inhibiting the activation of hepatic stellate cells and reducing fibrosis.
相似化合物的比较
Isochlorogenic acid b is compared with other similar compounds, such as:
Chlorogenic Acid: This compound has more hydroxyl groups, making it a more potent antioxidant.
Isochlorogenic Acid A and C: These isomers have similar structures but differ in the position of caffeoyl groups on the quinic acid core.
List of Similar Compounds
- Chlorogenic Acid
- Isochlorogenic Acid A
- Isochlorogenic Acid C
属性
CAS 编号 |
102851-07-0 |
|---|---|
分子式 |
C25H24O12 |
分子量 |
516.4 g/mol |
IUPAC 名称 |
(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |
InChI 键 |
UFCLZKMFXSILNL-BBLPPJRLSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
手性 SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
规范 SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


